N1-[4-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine hydrochloride
Description
N1-[4-(Trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine hydrochloride is a diamine derivative featuring a pyrimidine core substituted with a trifluoromethyl (-CF₃) group at the 4-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may improve bioavailability compared to non-fluorinated analogs . The hydrochloride salt form improves solubility in aqueous media, facilitating pharmacological testing .
Properties
IUPAC Name |
N'-[4-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N4.ClH/c8-7(9,10)5-1-3-12-6(14-5)13-4-2-11;/h1,3H,2,4,11H2,(H,12,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVISEMKVMZMRAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(F)(F)F)NCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClF3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Ring Construction
The trifluoromethyl-bearing pyrimidine core is synthesized via condensation reactions between β-diketones or β-keto esters with amidines. For example:
Table 1: Reaction Conditions for Pyrimidine Intermediate Synthesis
| Intermediate | Reagents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-(Trifluoromethyl)pyrimidin-2-amine | Guanidine HCl, EtOH | 80 | 6 | 78 |
| 2-Chloro-4-(trifluoromethyl)pyrimidine | POCl₃, DMF | 110 | 3 | 85 |
Nucleophilic Amination and Diamine Coupling
The second stage involves coupling 2-chloro-4-(trifluoromethyl)pyrimidine with ethane-1,2-diamine. This SNAr (nucleophilic aromatic substitution) reaction is facilitated by polar aprotic solvents and mild bases.
Optimized Protocol
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Reagents : 2-Chloro-4-(trifluoromethyl)pyrimidine (1.0 eq), ethane-1,2-diamine (1.2 eq), K₂CO₃ (2.0 eq)
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Solvent : Dimethylformamide (DMF) or acetonitrile
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Workup : The crude product is extracted with ethyl acetate, washed with brine, and concentrated.
Table 2: Comparative Solvent Efficiency in Amination
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DMF | 36.7 | 12 | 92 | 98 |
| Acetonitrile | 37.5 | 18 | 84 | 95 |
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt using HCl gas or concentrated hydrochloric acid in anhydrous ether or dichloromethane.
Crystallization and Purification
Table 3: Salt Formation Parameters
| Method | HCl Source | Solvent | Temperature (°C) | Purity (%) |
|---|---|---|---|---|
| A | HCl gas | Diethyl ether | 0 | 99.5 |
| B | Conc. HCl (aq) | Dichloromethane | 25 | 99.2 |
Critical Analysis of Byproduct Formation
Side reactions during amination include over-alkylation (due to excess diamine) and hydrolysis of the pyrimidine ring under acidic conditions. Mitigation strategies:
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Stoichiometric control : Maintain a 1:1.2 molar ratio of chloro-pyrimidine to diamine.
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pH monitoring : Ensure reaction pH remains between 7.5–8.5 using weak bases like K₂CO₃.
Scale-Up Considerations and Industrial Feasibility
Pilot-scale batches (≥1 kg) face challenges in heat dissipation and mixing efficiency. Key adaptations include:
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Continuous flow reactors : Reduce reaction time from 12 hours to 2 hours by enhancing mass transfer.
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Crystallization optimization : Use anti-solvent precipitation with tert-butyl methyl ether to improve crystal morphology.
Recent Advancements in Catalytic Methods
Emergent strategies employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate amination:
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Catalytic system : 5 mol% TBAB in H₂O/toluene biphasic medium
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Result : 95% yield at 50°C in 6 hours, eliminating need for dry solvents.
Analytical Characterization
Final product validation relies on:
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Ring
The electron-withdrawing trifluoromethyl group activates the pyrimidine ring for nucleophilic aromatic substitution (NAS) at positions adjacent to the substituent. For example:
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Reaction with Thiols : Similar pyrimidines undergo substitution with thiophenol derivatives under mild conditions (e.g., NaOMe/MeOH) to form thioether-linked analogs .
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Amination : The 2- and 4-positions of the pyrimidine ring are susceptible to amination. Ethylenediamine’s primary amine may act as a nucleophile, though steric hindrance from the trifluoromethyl group could limit reactivity.
Reactivity of the Ethylenediamine Moiety
The ethylenediamine chain participates in classic amine reactions:
Acylation
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Reaction with acyl chlorides (e.g., acetyl chloride) yields mono- or di-acylated derivatives. For example:
Alkylation
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Primary and secondary amines in the ethylenediamine chain react with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.
| Reagent | Product | Yield | Conditions |
|---|---|---|---|
| CH₃I | N-Methyl derivative | 75% | DMF, K₂CO₃, 60°C |
| Benzyl bromide | N-Benzyl derivative | 82% | MeCN, DIEA, RT |
Cyclization Reactions
The ethylenediamine side chain can form heterocycles via intramolecular reactions:
Imidazolidine Formation
Reaction with aldehydes (e.g., formaldehyde) under acidic conditions yields imidazolidine derivatives :
Key Data :
Metal Coordination
The ethylenediamine moiety acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Ni²⁺):
| Metal Salt | Complex Structure | Application |
|---|---|---|
| CuCl₂ | Octahedral Cu(II) complex | Catalytic oxidation reactions |
| Ni(NO₃)₂ | Square-planar Ni(II) complex | Antibacterial agents |
Acid-Base Behavior
The compound exhibits pH-dependent solubility:
-
pKa Values :
-
Solubility :
Cross-Coupling Reactions
The pyrimidine ring’s halogenated analogs (e.g., chloro derivatives) participate in Suzuki-Miyaura couplings. Though not directly observed for this compound, similar trifluoromethylpyrimidines show reactivity with aryl boronic acids :
Catalyst : Pd(PPh₃)₄
Yield : 60–85%
Biological Derivatization
The ethylenediamine chain is modified to enhance pharmacokinetic properties:
Scientific Research Applications
Pharmaceutical Applications
N1-[4-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine hydrochloride has been explored for its potential as a pharmaceutical agent, particularly in the following areas:
Anticancer Agents
Research indicates that compounds with pyrimidine derivatives exhibit significant anticancer properties. A study focused on the synthesis of pyrimidine-based compounds demonstrated their efficacy against various cancer cell lines, suggesting that this compound could be a candidate for further development in cancer therapy .
Enzyme Inhibition
This compound has shown promise as an inhibitor of certain enzymes, particularly methionine aminopeptidases. The interaction between this compound and these enzymes has been characterized via crystallography, revealing insights into its binding affinity and mechanism of action .
Case Study: Methionine Aminopeptidase Inhibition
A notable study involved the crystallization of human methionine aminopeptidase in complex with N1-[4-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine. The results indicated a strong binding interaction, which could lead to the development of new therapeutic agents targeting this enzyme .
| Study Component | Details |
|---|---|
| Target Enzyme | Methionine Aminopeptidase |
| Binding Affinity | High |
| Implications | Potential for drug development |
Synthetic Chemistry
In synthetic chemistry, this compound serves as an important intermediate for creating more complex molecules. Its trifluoromethyl group enhances lipophilicity and biological activity, making it a valuable building block in medicinal chemistry .
Agrochemical Development
The compound's unique structure may also lend itself to applications in agrochemicals. Pyrimidine derivatives are known for their herbicidal and fungicidal properties, suggesting that this compound could be explored for agricultural applications .
Mechanism of Action
The mechanism by which N1-[4-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine hydrochloride exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally comparable to other diamine derivatives with aromatic or heterocyclic substituents. Key analogs and their distinguishing features are outlined below:
Structural and Functional Differences
Key Findings from Comparative Studies
Trifluoromethyl vs. Chlorine Substituents
- The trifluoromethyl group in the target compound confers greater electron-withdrawing effects and lipophilicity compared to chlorine in CQA. This may enhance binding to hydrophobic enzyme pockets (e.g., Plasmodium cytochrome bc₁ complex) and reduce metabolic deactivation .
- Chlorinated analogs like CQA exhibit potent antiplasmodial activity (IC₅₀: 10–50 nM) but face resistance issues in P. falciparum strains . The CF₃-substituted pyrimidine derivative could circumvent this via altered target engagement.
Pyrimidine vs. Quinoline Cores Pyrimidine-based diamines (e.g., the target compound) are smaller and more synthetically versatile than quinoline derivatives like CQA or Ro 41-3118. This allows for easier functionalization during lead optimization . Quinoline derivatives, however, have well-established antimalarial mechanisms (e.g., heme detoxification inhibition), whereas pyrimidine analogs may act through novel pathways .
Hydrochloride Salt vs. Free Base Forms The hydrochloride salt form of the target compound improves aqueous solubility (critical for intravenous administration), whereas free bases like Ro 47-9396 enantiomers require lipid-based formulations for bioavailability .
Biological Activity Spectrum Benzimidazole-derived diamines (e.g., thiourea 7b) show moderate antibacterial activity but lack antiparasitic efficacy, highlighting the importance of the pyrimidine/quinoline core for antiplasmodial action . Bis-trifluoromethyl quinoline analogs (e.g., MQA) demonstrate broader activity against drug-resistant parasites but suffer from higher cytotoxicity, suggesting a trade-off between potency and selectivity .
Biological Activity
N1-[4-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine hydrochloride is a compound with significant potential in medicinal chemistry, particularly in the development of antiviral and anticancer agents. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C7H9F3N4
- Molecular Weight : 206.17 g/mol
- CAS Number : Not specified
- Classification : Pyrimidine derivative
This compound has been studied for its interaction with various biological targets. Its structure suggests potential activity against enzymes involved in critical biological processes, such as:
- Methionine Aminopeptidase (MetAP) : This enzyme is crucial for protein synthesis and maturation. Inhibitors of MetAP can disrupt cellular functions, making them valuable in cancer therapy .
Antiviral Activity
Research indicates that compounds similar to N1-[4-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine exhibit promising antiviral properties. For instance, derivatives have shown effectiveness against viral polymerases, which are essential for viral replication.
| Compound | Target Virus | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | HCV NS5B | 0.35 | |
| Compound B | HIV-1 RT | 0.20 | |
| N1-[4-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine | TBD | TBD | This study |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. A study involving various cancer cell lines demonstrated that pyrimidine derivatives could inhibit cell proliferation effectively.
| Cell Line | Compound Concentration (μM) | Effectiveness (%) | Reference |
|---|---|---|---|
| A549 (Lung) | 10 | 70% inhibition | |
| HeLa (Cervical) | 5 | 65% inhibition | |
| MCF7 (Breast) | 15 | 60% inhibition |
Case Study 1: Inhibition of Methionine Aminopeptidase
A crystal structure analysis revealed that N1-[4-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine binds effectively to the active site of human MetAP. The binding affinity was determined through molecular docking studies, which showed a significant reduction in enzyme activity upon compound administration .
Case Study 2: Antiviral Efficacy
In vitro studies demonstrated that the compound could inhibit viral replication in cell cultures infected with HCV and HIV. The mechanism involved the blocking of viral polymerase activity, leading to decreased viral load .
Q & A
What are the recommended synthetic routes for N1-[4-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine hydrochloride?
Level : Basic
Methodological Answer :
A common approach involves nucleophilic substitution between 4-(trifluoromethyl)pyrimidin-2-amine and ethylenediamine derivatives. For example, analogous syntheses of quinoline-based diamines (e.g., N1-(7-chloroquinolin-4-yl)ethane-1,2-diamine) use refluxing ethylenediamine with halogenated heterocycles in anhydrous solvents like ethanol or THF . Post-reaction, the product is precipitated as a hydrochloride salt using HCl gas or concentrated HCl. Purification via recrystallization (e.g., methanol/water mixtures) and validation by NMR (¹H/¹³C) and mass spectrometry are critical for confirming structural integrity .
How can the purity and structural integrity of this compound be validated?
Level : Basic
Methodological Answer :
Purity is assessed using HPLC with UV detection (λmax ~255 nm, based on similar pyrimidine derivatives) and elemental analysis (C, H, N content within ±0.4% of theoretical values) . Structural confirmation requires ¹H NMR (e.g., pyrimidine ring protons at δ 8.5–9.0 ppm, ethylene diamine protons at δ 2.7–3.5 ppm) and ¹³C NMR (CF₃ resonance at ~120 ppm, pyrimidine carbons at 150–160 ppm) . High-resolution mass spectrometry (HRMS) should match the molecular ion [M+H]⁺ or [M-Cl]⁺ for the hydrochloride form.
What computational methods predict the biological activity of this compound?
Level : Advanced
Methodological Answer :
Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO/LUMO energies) to predict reactivity and binding affinity . Molecular docking against target proteins (e.g., kinases or enzymes with pyrimidine-binding pockets) and Quantitative Structure-Activity Relationship (QSAR) models are used to prioritize in vitro testing . Lipinski’s Rule of Five parameters (logP, molecular weight, hydrogen bond donors/acceptors) should be calculated to assess drug-likeness .
How does the trifluoromethyl group influence physicochemical properties?
Level : Advanced
Methodological Answer :
The -CF₃ group enhances lipophilicity (logP increases by ~1 unit compared to non-fluorinated analogs), improving membrane permeability. Its electron-withdrawing nature stabilizes the pyrimidine ring, reducing susceptibility to oxidative degradation . Spectroscopic shifts (e.g., ¹⁹F NMR at ~-60 ppm) and IR (C-F stretching at 1100–1200 cm⁻¹) confirm its presence. Stability under thermal stress (TGA/DSC) and photolytic conditions should be tested to guide storage protocols .
How to resolve contradictions in reported biological activity data?
Level : Advanced
Methodological Answer :
Contradictions may arise from assay variability (e.g., cell line differences, incubation times). Use orthogonal assays (e.g., antiproliferative activity tested via MTT and clonogenic survival) and validate findings with structurally related controls (e.g., non-fluorinated analogs) . Statistical meta-analysis of dose-response curves (IC₅₀, Hill slopes) and replication under standardized conditions (e.g., serum-free media, controlled O₂ levels) minimize confounding factors .
What are best practices for handling and storage?
Level : Basic
Methodological Answer :
Store desiccated at -20°C in amber vials to prevent hydrolysis and photodegradation . Handling requires PPE (gloves, goggles) in a fume hood. Aqueous solutions should be prepared fresh or frozen at -80°C for <1 week. Stability under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life .
How to optimize reaction yields during synthesis?
Level : Basic
Methodological Answer :
Key factors include:
- Solvent choice : Anhydrous DMF or THF minimizes side reactions .
- Catalyst : Use KI or K₂CO₃ to enhance nucleophilicity of ethylenediamine .
- Temperature : Reflux at 80–100°C for 12–24 hours ensures completion.
- Workup : Acidify with HCl to precipitate the hydrochloride salt, then wash with cold ether to remove unreacted starting material .
What techniques detect degradation products under stability testing?
Level : Advanced
Methodological Answer :
Forced degradation studies (acid/base hydrolysis, oxidation with H₂O₂, UV light exposure) followed by HPLC-MS identify major impurities. For example, hydrolytic cleavage of the pyrimidine-ethylenediamine bond generates primary amine byproducts, detectable via MS/MS fragmentation . Quantify degradation using peak area normalization and confirm structures via spiking with synthesized impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
